molecular formula C11H15NO3 B268170 4-(2-Ethoxyethoxy)benzamide

4-(2-Ethoxyethoxy)benzamide

Cat. No.: B268170
M. Wt: 209.24 g/mol
InChI Key: XMAJFUATTUKACI-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)benzamide is a synthetic organic compound of interest in chemical and pharmaceutical research. The structure of this molecule, which features a benzamide core linked to a 2-ethoxyethoxy side chain, suggests potential for diverse research applications. Benzamide derivatives are a significant class of compounds in medicinal chemistry, often investigated for their biological activity . The 2-ethoxyethoxy side chain is a functional group known for its solvent properties and ability to influence the hydrophilicity and metabolic stability of a molecule . Researchers may explore the mechanism of action of related compounds, which can involve interactions with specific cellular targets. For instance, some benzamide derivatives are known to function as dopamine receptor antagonists . This product is provided for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAJFUATTUKACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2 Ethoxyethoxy Benzamide Derivatives

Established Synthetic Routes for Benzamide (B126) Derivatives Featuring Ethoxyethoxy Chains

The construction of benzamide derivatives with ethoxyethoxy substituents typically involves two key transformations: the formation of the amide bond and the introduction of the ether linkage. These can be achieved through various established synthetic protocols, which can be combined in a multi-step synthesis to build more complex analogues.

Amide Bond Formation Strategies

The creation of the amide bond is a cornerstone of organic synthesis. For benzamide derivatives, this is commonly achieved by coupling a benzoic acid derivative with an amine. In the context of 4-(2-ethoxyethoxy)benzamide, this would involve the reaction of 4-(2-ethoxyethoxy)benzoic acid with ammonia (B1221849) or an ammonia equivalent.

Several reliable methods exist for this transformation. One of the most common laboratory-scale methods involves the use of coupling reagents that activate the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed to facilitate the formation of the amide bond under mild conditions. vulcanchem.comresearchgate.net These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride . orgsyn.org Treatment of 4-(2-ethoxyethoxy)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield 4-(2-ethoxyethoxy)benzoyl chloride. csic.esrsc.org This highly reactive intermediate can then be treated with ammonia to form the desired benzamide. This method is often suitable for larger-scale syntheses.

The following table summarizes common amide bond formation strategies applicable to the synthesis of this compound derivatives.

Coupling Reagent/MethodReactantsTypical ConditionsNotes
EDCI/HOBt 4-(2-ethoxyethoxy)benzoic acid, Ammonia sourceDMF or DCM, Room TemperatureMild conditions, good for complex molecules. vulcanchem.commdpi.com
DCC 4-(2-ethoxyethoxy)benzoic acid, Ammonia sourceDCM, 0°C to Room TemperatureForms a urea (B33335) byproduct that may need to be filtered off. researchgate.net
Acyl Chloride 4-(2-ethoxyethoxy)benzoyl chloride, AmmoniaAnhydrous solvent (e.g., THF, DCM), often with a baseHighly reactive, may not be suitable for sensitive substrates. rsc.org

Etherification and Alkoxylation Techniques for Ethoxyethoxy Chain Incorporation

The introduction of the 2-ethoxyethoxy side chain is typically accomplished through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis . masterorganicchemistry.comunacademy.comlibretexts.org This method involves the reaction of a phenoxide with an alkyl halide. To synthesize this compound, one could start with a 4-hydroxybenzamide (B152061) derivative and react it with a 2-ethoxyethyl halide (e.g., 2-ethoxyethyl bromide or chloride) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide ion, which then displaces the halide from the 2-ethoxyethyl halide. jst.go.jp

Alternatively, the synthesis can commence from 4-hydroxybenzoic acid or its ester, which is first etherified and then converted to the benzamide. For instance, ethyl 4-hydroxybenzoate (B8730719) can be reacted with 2-chloroethylethylether in the presence of a base like potassium carbonate to yield ethyl 4-(2-ethoxyethoxy)benzoate. Subsequent hydrolysis of the ester to the carboxylic acid, followed by one of the amide formation strategies described above, would lead to the target molecule.

The choice of solvent is crucial in the Williamson ether synthesis, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often providing the best results. numberanalytics.com

The following table illustrates the Williamson ether synthesis approach for incorporating the ethoxyethoxy chain.

Starting MaterialReagentBaseSolventProduct
4-Hydroxybenzamide1-Bromo-2-ethoxyethaneK₂CO₃DMFThis compound
Ethyl 4-hydroxybenzoate2-ChloroethylethyletherK₂CO₃Acetonitrile (B52724)Ethyl 4-(2-ethoxyethoxy)benzoate
4-Nitrophenol2-(2-Chloroethoxy)ethoxy]tetrahydropyranK₂CO₃DMF1-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)tetrahydro-2H-pyran jst.go.jp

Multi-Step Synthesis Approaches for Complex Analogues

The synthesis of more complex analogues of this compound often requires a multi-step approach where the sequence of reactions is carefully planned to avoid unwanted side reactions and to allow for the introduction of various functional groups. evitachem.comcalstate.edu For example, the synthesis of N-substituted 4-(2-ethoxyethoxy)benzamides would involve the coupling of 4-(2-ethoxyethoxy)benzoic acid with a primary or secondary amine instead of ammonia.

In cases where other reactive functional groups are present on the aromatic ring, protecting groups may be necessary. For instance, if a nitro group is present, it can be carried through several synthetic steps and then reduced to an amino group at a later stage. jst.go.jp The synthesis of a complex benzamide derivative often starts with simpler, commercially available building blocks, and the desired functionality is built up sequentially. nih.gov

Novel Synthetic Approaches and Methodological Advancements

While the established methods are robust, research continues to explore more efficient and novel synthetic strategies for the preparation of benzamide scaffolds. These include the use of hypervalent iodine reagents and transition-metal catalysis.

PhIO-Mediated Oxidation Reactions in Benzamide Synthesis

Recent research has shown that iodosylbenzene (PhIO), a hypervalent iodine reagent, can mediate the oxidation of 2-aryloxybenzamides to 2-(4-hydroxyphenoxy)benzamide derivatives. While this specific reaction does not directly produce a this compound, the methodology highlights the potential of hypervalent iodine reagents in the synthesis of functionalized benzamides under metal-free conditions. The reaction proceeds under mild conditions, typically using trifluoroacetic acid (TFA) as the solvent at room temperature. This approach offers a novel route to hydroxylated benzamide scaffolds that could potentially be adapted for the synthesis of other derivatives.

Transition-Metal-Catalyzed Reactions for Benzamide Scaffolds

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of benzamide scaffolds, transition-metal-catalyzed cross-coupling reactions are particularly valuable.

While specific examples for the direct synthesis of this compound using these methods are not prevalent in the literature, related transformations suggest potential applications. For instance, palladium-catalyzed C-H activation/functionalization could potentially be used to introduce substituents onto the benzamide core. Similarly, copper-catalyzed cross-coupling reactions are widely used for the formation of C-O bonds in the synthesis of diaryl ethers, a strategy that could be adapted for the introduction of the ethoxyethoxy group. The development of new ligands and catalytic systems continues to expand the scope of these reactions, offering promising future routes to complex benzamide derivatives.

Multicomponent Reactions for Benzamide and Phthalimide (B116566) Synthesis

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netfrontiersin.org These reactions are prized for their operational simplicity and ability to rapidly generate diverse chemical libraries. researchgate.netfrontiersin.org

Several named MCRs are instrumental in producing scaffolds related to benzamides and phthalimides. The Ugi reaction , for instance, is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to yield a bis-amide. wikipedia.orggeorgiasouthern.eduorganic-chemistry.orgslideshare.net This reaction is exceptionally versatile for creating peptide-like structures and has been used to synthesize extensive libraries of compounds, including various benzamide derivatives. georgiasouthern.edunih.gov The reaction is typically exothermic and can be completed in minutes, often with high yields and requiring no catalyst. wikipedia.org

The Biginelli reaction is another powerful MCR that condenses an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones. wiley.comtnsroindia.org.in This methodology has been adapted to create complex structures incorporating a phthalimide moiety. For example, researchers have synthesized dihydropyrimidinone derivatives containing phthalimide by reacting an appropriate aldehyde with urea and a custom β-keto ester that already contains the phthalimide group. wiley.comresearchgate.netresearchgate.net

Furthermore, transition-metal-free MCRs have been developed for the synthesis of N-substituted phthalimides and benzamides. One such strategy involves the reaction of arynes, isocyanides, and carbon dioxide (for phthalimides) or water (for benzamides), offering a mild and practical route to these structures. organic-chemistry.orgscispace.com Another example is the one-pot, three-component synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives from unsymmetrical thioureas, various amines, and methyl bromoacetate.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound and its analogues is largely dictated by the functional groups present: the benzamide core, the ether side chain, and any additional substituents. Derivatization studies explore transformations of these groups to fine-tune the molecule's characteristics.

Functional Group Interconversions (e.g., Aldehyde Oxidation/Reduction in Analogues)

Functional group interconversions are fundamental transformations in organic synthesis. For benzamide analogues containing other reactive groups, such as an aldehyde, these conversions are a key derivatization strategy. The aldehyde group is particularly versatile, as it can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. researchgate.net

For example, in a structurally related compound, 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide, the aldehyde group can undergo both oxidation and reduction. Oxidation to the corresponding carboxylic acid can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). researchgate.net Conversely, reduction to a primary alcohol is accomplished with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions highlight the chemical handles available on such molecules for further modification.

TransformationStarting Functional GroupReagent(s)Product Functional Group
Oxidation Aldehyde (-CHO)KMnO₄ or CrO₃ / H₂SO₄Carboxylic Acid (-COOH)
Reduction Aldehyde (-CHO)NaBH₄ or LiAlH₄Primary Alcohol (-CH₂OH)

Table 1: Examples of functional group interconversions on a benzamide analogue containing a formyl group.

Substitution Reactions and Amide Nitrogen Modifications

Substitution reactions on the aromatic ring and modifications at the amide nitrogen are common strategies for creating derivatives of this compound.

Aromatic Substitution: The benzene (B151609) ring of a benzamide can undergo electrophilic aromatic substitution (SEAr) . The reactivity and the position of substitution (ortho, meta, or para) are governed by the existing substituents. minia.edu.egwikipedia.org The amide group itself is a deactivating, ortho-, para-director. In a direct Friedel-Crafts-type carboxamidation, arenes can react with reagents like cyanoguanidine in a superacid medium to yield benzamides directly. nih.gov

Nucleophilic aromatic substitution (SNAr) is also a key reaction, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group. byjus.comwikipedia.orgpressbooks.pub This strategy is frequently employed in the synthesis of radiolabeled compounds, where a precursor containing a nitro group or other good leaving group is reacted with a nucleophile. nih.gov For instance, a nitro-precursor can be displaced by a nucleophile under appropriate conditions to form a new bond. nih.gov

Amide Nitrogen Modifications: The nitrogen atom of the amide group can also be a site for chemical modification, most commonly through N-alkylation. The "borrowing hydrogen" or "hydrogen auto-transfer" strategy has emerged as an efficient and sustainable method for the N-alkylation of benzamides using alcohols as alkylating agents. researchgate.netnih.govrsc.orgacs.org This process, often catalyzed by palladium or ruthenium complexes, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting imine intermediate, with water being the only byproduct. researchgate.netnih.gov

Radiochemical Synthesis Techniques for Labeled Analogues

Radiolabeling of benzamide analogues is crucial for their use as imaging agents in Positron Emission Tomography (PET), a non-invasive diagnostic technique. springernature.comresearchgate.net Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable physical properties, including a 109.7-minute half-life. cardiff.ac.ukmdpi.comacs.org

Several strategies have been developed for the radiosynthesis of ¹⁸F-labeled benzamide derivatives, particularly for PARP (Poly(ADP-ribose) polymerase) inhibitors like Olaparib, which contain a benzamide substructure. nih.govmdpi.comacs.org

One prominent method is copper-mediated radiofluorination . This technique typically involves the reaction of an aryl boronic acid or ester precursor with K[¹⁸F]F in the presence of a copper catalyst. springernature.comcardiff.ac.ukumich.eduresearchgate.netmdpi.com This approach has been successfully used to synthesize [¹⁸F]Olaparib from a protected arylboronate ester precursor, followed by a deprotection step. researchgate.netspringernature.com The method has been refined and automated for clinical use. researchgate.netspringernature.com

Another widely used technique is nucleophilic aromatic substitution (SNAr) on an activated precursor. In this approach, a precursor containing a good leaving group, such as a nitro group, is heated with [¹⁸F]fluoride. A one-pot, two-step procedure has been developed for the synthesis of [¹⁸F]PARPi, which involves the nucleophilic substitution of a Boc-protected nitro-precursor, followed by acidic deprotection to yield the final product. nih.gov Other methods include the nucleophilic substitution of mesylate precursors. nih.gov

The table below summarizes key findings from various radiochemical synthesis studies on benzamide analogues.

Target CompoundPrecursor TypeRadionuclideSynthetic MethodRadiochemical Yield (RCY)Synthesis Time (min)Reference(s)
[¹⁸F]Olaparib Arylboronate ester¹⁸FManual Cu-mediated fluorodeboronation17% ± 5% (NDC)135 researchgate.netspringernature.com
[¹⁸F]Olaparib Arylboronate ester¹⁸FAutomated Cu-mediated fluorodeboronation6% ± 5% (NDC)120 researchgate.netspringernature.com
[¹⁸F]PARPi Boc-protected nitro-precursor¹⁸FOne-pot nucleophilic substitution & deprotectionup to 9.6% (NDC)66 nih.gov
[¹⁸F]PARPi Ethyl 4-nitrobenzoate (B1230335) (multi-step)¹⁸FAutomated nucleophilic substitution, hydrolysis, coupling2.7% - 7.8% (NDC)87-106 mdpi.com
[¹⁸F]Benzimidazole Carboxamide Derivative ([¹⁸F]12) Mesylate precursor¹⁸FNucleophilic substitution40-50% (decay-corrected)90 nih.gov
[¹⁸F]Benzamide Analogues Mesylate precursor¹⁸FNucleophilic substitutionNot specifiedNot specified acs.org

Table 2: Summary of Radiochemical Synthesis Techniques for Benzamide Analogues. (NDC = Non-decay-corrected).

Advanced Spectroscopic and Chromatographic Elucidation of 4 2 Ethoxyethoxy Benzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete structural assignment of 4-(2-Ethoxyethoxy)benzamide.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment. The aromatic region is expected to exhibit a classic AA'BB' system characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating ethoxyethoxy group (H-3/H-5) are shielded and appear upfield, while the protons ortho to the electron-withdrawing amide group (H-2/H-6) are deshielded and appear downfield.

The protons of the primary amide (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond and quadrupole broadening from the ¹⁴N nucleus. The ethoxyethoxy side chain presents a series of coupled signals. The ethyl group protons appear as a triplet (CH₃) and a quartet (CH₂), while the two methylene (B1212753) groups of the ethoxy linker appear as distinct triplets or multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2, H-6 (Aromatic) 7.8-7.9 Doublet 2H
H-3, H-5 (Aromatic) 6.9-7.0 Doublet 2H
-CONH₂ 7.5 (br s), 8.0 (br s) Broad Singlet 2H
Ar-O-CH ₂- 4.1-4.2 Triplet 2H
-O-CH ₂-CH ₂-O- 3.7-3.8 Triplet 2H
-O-CH ₂(CH₃) 3.5-3.6 Quartet 2H
-CH₂-CH 1.2-1.3 Triplet 3H

Note: Predicted values are based on analysis of similar structures and established chemical shift increments. Actual values may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The carbonyl carbon of the amide group is the most deshielded, appearing at the low-field end of the spectrum (~165-170 ppm). The aromatic carbons show four signals: two for the substituted carbons (C-1 and C-4) and two for the protonated carbons (C-2/C-6 and C-3/C-5). The carbon attached to the ether oxygen (C-4) is significantly deshielded compared to the other aromatic carbons. The four aliphatic carbons of the ethoxyethoxy chain appear in the upfield region of the spectrum (15-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide) 168.0
C-4 (Ar-O) 162.0
C-2, C-6 (Aromatic) 129.5
C-1 (Ar-C=O) 125.0
C-3, C-5 (Aromatic) 114.5
Ar-O-C H₂- 69.5
-O-C H₂-CH₂-O- 68.0
-O-C H₂(CH₃) 66.5
-CH₂-C H₃ 15.0

Note: Predicted values are based on analysis of similar structures and established chemical shift increments. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and, more importantly, trace the connectivity through the entire ethoxyethoxy chain, from the Ar-O-CH₂ protons to the terminal CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon. researchgate.net It provides unambiguous one-bond (¹J_CH) correlations, definitively linking the proton assignments from Table 1 to the carbon assignments in Table 2. For example, the aromatic signal at ~7.8 ppm would correlate with the carbon signal at ~129.5 ppm, assigning them as H-2/H-6 and C-2/C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular puzzle, as it shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). researchgate.net Key correlations would confirm the placement of the substituents on the aromatic ring. For instance, a correlation from the aromatic protons H-2/H-6 to the carbonyl carbon (C=O) and from the methylene protons adjacent to the ether linkage (Ar-O-CH₂) to the aromatic carbon C-4 would confirm the 1,4-substitution pattern.

Table 3: Expected Key 2D NMR Correlations for this compound

Experiment Proton (¹H) Correlated Nucleus (¹H or ¹³C) Information Gained
COSY H-2/H-6 H-3/H-5 Confirms aromatic ring connectivity.
COSY Ar-O-CH ₂- -O-CH ₂-CH₂-O- Confirms ether chain connectivity.
HSQC ~7.8 ppm ~129.5 ppm Assigns H-2/H-6 to C-2/C-6.
HSQC ~4.1 ppm ~69.5 ppm Assigns Ar-O-CH ₂- to its carbon.
HMBC H-2/H-6 C=O, C-4 Confirms position of amide group.
HMBC H-3/H-5 C-1, C-4 Confirms 1,4-substitution pattern.
HMBC Ar-O-CH ₂- C-4, C-3/C-5 Links ether chain to the aromatic ring at C-4.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups.

The FT-IR spectrum of this compound is dominated by absorptions from the amide and ether functional groups, as well as the substituted aromatic ring. The primary amide gives rise to several characteristic bands: two N-H stretching bands (asymmetric and symmetric) in the 3400-3100 cm⁻¹ region, a strong C=O stretching vibration (Amide I band) around 1650 cm⁻¹, and an N-H bending vibration (Amide II band) near 1620 cm⁻¹. The presence of the ethoxyethoxy group is confirmed by strong C-O-C asymmetric and symmetric stretching bands in the 1250-1050 cm⁻¹ region. masterorganicchemistry.com

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~3350 Strong Asymmetric N-H Stretch Primary Amide
~3180 Strong Symmetric N-H Stretch Primary Amide
3100-3000 Medium Aromatic C-H Stretch Aromatic Ring
2950-2850 Medium Aliphatic C-H Stretch Ethoxyethoxy Chain
~1650 Very Strong C=O Stretch (Amide I) Primary Amide
~1620 Medium-Strong N-H Bend (Amide II) Primary Amide
~1600, ~1500 Medium-Strong C=C Ring Stretch Aromatic Ring
~1250 Strong Asymmetric C-O-C Stretch Aryl-Alkyl Ether
~1120 Strong Asymmetric C-O-C Stretch Alkyl-Alkyl Ether
840-810 Strong C-H Out-of-Plane Bend (p-subst.) Aromatic Ring

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. For this compound, Raman spectroscopy is particularly useful for identifying the aromatic ring vibrations. np-mrd.org A strong, sharp band corresponding to the symmetric "ring breathing" mode of the para-substituted benzene ring is expected around 800-850 cm⁻¹. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also typically strong and well-defined. researchgate.net The symmetric C-O-C stretching of the ether linkage may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 5: Expected Characteristic Raman Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3100-3050 Medium Aromatic C-H Stretch Aromatic Ring
2950-2850 Strong Aliphatic C-H Stretch Ethoxyethoxy Chain
~1650 Medium C=O Stretch (Amide I) Primary Amide
~1600 Very Strong C=C Ring Stretch Aromatic Ring
~1250 Medium C-O-C Stretch Aryl-Alkyl Ether
~830 Strong Ring Breathing (p-subst.) Aromatic Ring

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound and its analogues, soft ionization techniques are particularly valuable as they minimize fragmentation, allowing for clear observation of the molecular ion.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization method that generates ions from macromolecules or small organic molecules in solution, overcoming the tendency of many compounds to fragment upon ionization. wikipedia.org This technique is highly compatible with liquid chromatography, making it a cornerstone of LC-MS systems for the analysis of complex mixtures. In ESI-MS, ions are typically formed by applying a high voltage to a liquid to create an aerosol, resulting in the formation of protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adduct ions. wikipedia.orgnih.gov

For this compound, ESI-MS analysis would be expected to readily produce an even-electron protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming its molecular weight. mdpi.com Tandem mass spectrometry (ESI-MS/MS) can then be employed to induce and analyze fragmentation, providing structural information. wikipedia.org The fragmentation of protonated benzamides typically follows predictable pathways. The most common fragmentation involves the cleavage of the amide bond, leading to the formation of a stable benzoyl cation. researchgate.net Another likely fragmentation pathway for this compound would involve the cleavage of the ether linkages in the side chain.

Table 1: Predicted ESI-MS Ions and Fragments for this compound

Ion Type Predicted m/z Description
Protonated Molecule 210.11 [M+H]⁺
Sodiated Adduct 232.10 [M+Na]⁺
Fragment Ion 121.03 Loss of the ethoxyethoxy group, forming the 4-hydroxybenzamide (B152061) cation
Fragment Ion 105.03 Formation of the benzoyl cation following loss of the NH₂ group and rearrangement

Note: The m/z values are theoretical and based on the monoisotopic mass of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another soft ionization technique highly effective for analyzing large biomolecules, polymers, and synthetic organic molecules with low volatility. mdpi.com The analyte is co-crystallized with a matrix compound (such as 2,5-dihydroxybenzoic acid) that strongly absorbs laser energy. mdpi.com A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer.

While ESI-MS is often preferred for small molecules soluble in common HPLC solvents, MALDI-ToF is particularly advantageous for the analysis of complex samples, polymers, and checking the integrity of synthesized benzamide (B126) derivatives without extensive sample preparation or chromatographic separation. unifr.chresearchgate.net For benzamide analogues, especially those incorporated into larger structures like peptides or polymers, MALDI-ToF provides rapid and sensitive molecular weight determination. researchgate.netmdpi.com The technique typically produces singly charged ions, simplifying the resulting mass spectrum. mdpi.com

Table 2: Characteristics of MALDI-ToF MS for Benzamide Analysis

Feature Description Relevance to Benzamide Analogues
Ionization Soft ionization via laser desorption from a matrix. Minimizes fragmentation, allowing clear determination of the molecular weight of parent compounds and their larger derivatives. mdpi.com
Ions Formed Primarily singly charged ions (e.g., [M+H]⁺ or [M+Na]⁺). Leads to simpler spectra that are easier to interpret compared to the multiple-charge states often seen in ESI. mdpi.com
Sample Type Solid-state (co-crystallized with matrix). Useful for analyzing synthetic products, polymers, and complex mixtures that may be difficult to analyze directly by LC-ESI-MS. unifr.ch

| Application | Molecular weight confirmation of synthetic telechelic poly(p-benzamide)s and other large benzamide-containing structures. unifr.chmdpi.com |

Electronic Absorption and Circular Dichroism Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals. The benzamide moiety itself is a strong chromophore. The UV spectrum of simple benzamides in non-polar solvents typically displays two main absorption bands. uva.nl A strong band, attributed to a π-π* transition, is observed around 225-230 nm, while a much weaker band, assigned to an n-π* transition, appears near 270-280 nm. uva.nl

In this compound, the benzene ring is substituted with an amide group (-CONH₂) and an alkoxy group (-O-CH₂CH₂OCH₂CH₃). The alkoxy group acts as an auxochrome, an electron-donating group that can interact with the π-system of the benzene ring. This interaction typically leads to a bathochromic (red) shift of the π-π* absorption maximum compared to unsubstituted benzamide. niscpr.res.in The solvent environment can also influence the absorption maxima due to polarity and hydrogen bonding effects. niscpr.res.in

Table 3: Typical UV-Vis Absorption Bands for Substituted Benzamides

Transition Typical Wavelength (λmax) Description Expected Effect of 4-Alkoxy Substitution
π → π* ~225 - 260 nm High-intensity absorption band associated with the conjugated aromatic system. uva.nlniscpr.res.in Bathochromic shift (to longer wavelengths) and possible hyperchromic effect (increased intensity).

Note: The precise λmax values for this compound would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Chiral Benzamide Derivatives

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While this compound is itself achiral and thus CD-inactive, the benzamide chromophore is widely used in the stereochemical analysis of chiral compounds, particularly primary and secondary amines. researchgate.nettandfonline.comnih.govennoreindiachemicals.com By converting a chiral amine into its benzamide derivative, a new chromophore is introduced whose CD spectrum is sensitive to the stereochemistry of the adjacent chiral center.

The exciton (B1674681) chirality method is frequently applied to benzamide derivatives containing more than one chromophore. tandfonline.com This method allows for the nonempirical determination of absolute configuration based on the signs of the Cotton effects observed in the CD spectrum. researchgate.net For benzamides derived from secondary amines, the conformational equilibrium of the amide C-N bond plays a crucial role in determining the sign of the exciton Cotton effects, which can be the opposite of those observed for secondary benzamides derived from primary amines. tandfonline.comnih.gov This distinction is critical for the correct assignment of absolute configuration.

Table 4: Application of CD Spectroscopy to Chiral Benzamide Derivatives

Concept Description Significance
Chromophoric Derivatization An achiral chromophore (e.g., benzoyl group) is attached to a chiral molecule (e.g., an amine or alcohol). Makes the chiral molecule amenable to analysis by CD spectroscopy in the UV region of the benzamide chromophore. researchgate.netennoreindiachemicals.com
Exciton Coupling Interaction between the transition dipole moments of two or more chromophores in a chiral spatial arrangement. The sign of the resulting CD signal (bisignate Cotton effect) can be directly related to the absolute configuration of the molecule. tandfonline.com
Conformational Effects The observed CD spectrum is highly dependent on the preferred conformation of the amide bond (C-N). Different conformational equilibria in secondary vs. tertiary benzamides can lead to opposite Cotton effects, a key factor in stereochemical assignment. tandfonline.comnih.gov

| Solvent Effects | The solvent can influence the conformational equilibrium and thus alter the CD spectrum. | Measurements are often performed in standard solvents like acetonitrile (B52724) to ensure consistency and comparability of data. tandfonline.com |

Chromatographic Methods for Purity and Separation

Chromatography is essential for the separation, purification, and analytical assessment of synthetic compounds like this compound and its analogues. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. tandfonline.comnih.gov

For benzamide derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice. mdpi.comtandfonline.com In this mode, a non-polar stationary phase (most commonly a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, its moderate polarity suggests it would be well-retained and effectively separated from non-polar impurities or more polar starting materials under standard RP-HPLC conditions.

Purity analysis is conducted by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, with detection commonly performed using a UV detector set to a wavelength where the benzamide chromophore absorbs strongly (e.g., ~230 nm or ~270 nm). mdpi.com

Table 5: Example HPLC Parameters for Analysis of Benzamide Derivatives

Parameter Typical Condition Purpose
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) Provides a non-polar stationary phase for separation based on hydrophobicity. mdpi.com
Mobile Phase Gradient of acetonitrile and water (often with 0.1% TFA). mdpi.com Elutes compounds of varying polarity. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape.
Flow Rate 1.0 mL/min Controls the speed of the separation and retention times. mdpi.com
Detection UV-Vis or Diode-Array Detector (DAD) at ~230-280 nm Monitors the eluent for UV-absorbing compounds, specifically targeting the benzamide chromophore. mdpi.comtandfonline.com

| Application | Purity assessment, reaction monitoring, and preparative purification of final products. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of various compounds. sielc.comuni-muenchen.de In the context of benzamide derivatives, reverse-phase HPLC (RP-HPLC) is a frequently employed method. sielc.comsielc.com

For instance, the analysis of 2-ethoxybenzamide (B1671398), an analogue of the target compound, can be achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.comsielc.com A study on the quantification of linezolid (B1675486) in human serum and cerebrospinal fluid utilized 2-ethoxybenzamide as an internal standard. nih.gov The HPLC method employed an Atlantis T3 5.0 µm stationary phase with a mobile phase of water and formic acid (pH 2.30) and acetonitrile with water and formic acid. nih.gov The retention times for linezolid and 2-ethoxybenzamide were approximately 8.5 minutes and 12.1 minutes, respectively, at 20°C. nih.gov

The lipophilicity of novel stilbene (B7821643) derivatives, which can be considered analogues, has been determined using RP-HPLC with a LiChrosorb RP-18 stationary phase and a mobile phase of acetonitrile-water or methanol-water. pensoft.net This demonstrates the versatility of HPLC in characterizing the physicochemical properties of related compounds.

A ReadyCal kit can be used to prepare a multi-point calibration curve for accurate quantification. lcms.cz

Table 1: HPLC Conditions for Analysis of Benzamide Analogues

Parameter Value/Description Reference
Stationary Phase C18 column sielc.com
Mobile Phase Acetonitrile, water, and phosphoric or formic acid sielc.com
Detection UV absorbance nih.gov
Internal Standard 2-Ethoxybenzamide nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov This method is particularly useful for identifying and quantifying volatile derivatives of benzamides.

A study on the analysis of amide compounds, including acrylamide, N-methylacetamide, DMF, formamide, and DMA, utilized a GC-MS method with an Rxi-624sil MS column. google.com The temperature program started at 40°C, held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 1 minute. google.com The injector temperature was 250°C, and the carrier gas was helium. google.com This method provided good separation and linearity within a concentration range of 0.01-10 mg/L. google.com

The analysis of volatile compounds in charcoal-grilled marinated beef also employed GC-MS and identified various benzene derivatives. nih.gov Furthermore, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a valuable technique for the analysis of volatile organic compounds in complex matrices. nih.govmdpi.com

The NIST WebBook provides GC data for benzamide, including retention indices on different capillary columns like SPB-5 and BPX-5. nist.gov

Table 2: GC Conditions for Analysis of Benzamide and its Derivatives

Parameter Value/Description Reference
Chromatographic Column Rxi-624sil MS, 60m, 1.8 µm thickness, 0.32mm ID google.com
Column Temperature Program Initial 40°C (2 min), ramp to 280°C at 20°C/min (1 min hold) google.com
Injector Temperature 250°C google.com
Carrier Gas Helium google.com
Detection Mass Spectrometry (MS) google.com

Gel Permeation Chromatography (GPC) for Polymeric Analogues

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. phenomenex.comchromatographytoday.comdbc.wroc.pl This method separates molecules based on their size in solution. dbc.wroc.pluomustansiriyah.edu.iq

GPC is applicable to a wide range of polymers, including those that are soluble only at high temperatures, such as polyolefins. chromatographytoday.comrepsol.com High-temperature GPC (HT-GPC) can operate at temperatures up to 220°C. repsol.com The columns used in GPC are packed with porous polymeric media, and the separation is based on the differential permeation of polymer molecules into the pores. phenomenex.com

For the analysis of polymeric analogues of this compound, such as poly(benzamide)s, GPC is an indispensable tool for characterizing their molecular weight distribution, which in turn influences their physical and mechanical properties. justia.comresearchgate.net The technique has been used to study the self-organization of melamine-cyanuric acid analogues and in the characterization of hyperbranched aramids. justia.comcuvillier.de

The selection of the GPC column and solvent system is critical and depends on the specific polymer being analyzed. lcms.cz

Table 3: GPC for Polymeric Materials

Technique Application Key Parameters Reference
Gel Permeation Chromatography (GPC)Determination of molecular weight and molecular weight distribution of polymers.Column with porous polymeric media, appropriate solvent. phenomenex.comchromatographytoday.com
High-Temperature GPC (HT-GPC)Analysis of polymers soluble only at high temperatures.Operating temperatures up to 220°C. repsol.com

Lack of Published Crystallographic Data for this compound

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available, published research detailing the crystallographic analysis of the specific chemical compound This compound .

Therefore, it is not possible to generate an article that adheres to the requested detailed outline, which requires specific data from Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) studies. The required information, including molecular conformation, dihedral angles, intermolecular hydrogen bonding networks, crystal packing arrangements, and analysis of non-covalent interactions such as halogen bonding and π-π stacking, is contingent on experimental crystallographic studies that have not been reported for this compound in the public domain.

While crystallographic data exists for other benzamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from related but structurally distinct molecules. Fulfilling the request would necessitate access to specific experimental data (e.g., from the Cambridge Crystallographic Data Centre or a peer-reviewed publication) which does not currently exist for this compound.

Crystallographic Analysis and Supramolecular Architecture of Benzamide Systems

Analysis of Non-Covalent Interactions within Crystal Lattices

Van der Waals Contacts and Hydrophobic Interactions

The supramolecular assembly and crystal packing of 4-(2-Ethoxyethoxy)benzamide are significantly influenced by a network of non-covalent forces, particularly Van der Waals contacts and hydrophobic interactions. These forces, while weaker than hydrogen bonds, are numerous and collectively play a critical role in defining the three-dimensional architecture of the crystal lattice and the molecule's interaction in various environments. The structure of this compound, featuring a flexible ethoxyethoxy tail attached to a rigid benzamide (B126) core, provides distinct regions for these interactions.

Detailed Research Findings

Analysis of related benzamide structures reveals that the nature and arrangement of substituents are key determinants of intermolecular forces. science.gov For this compound, the non-covalent interactions can be deconstructed based on its primary structural components: the aliphatic ether chain and the aromatic ring system.

Aromatic and Hydrophobic Interactions: The benzamide portion of the molecule contains a phenyl ring, which introduces the possibility of π-π stacking interactions. Such interactions are a common organizational motif in the crystal structures of aromatic compounds, including various benzamide derivatives. mdpi.comresearchgate.net Furthermore, the entire molecule possesses considerable hydrophobic character due to the phenyl group and the ethyl moiety of the ether chain. These hydrophobic regions are critical for the molecule's interactions within biological systems, where they can occupy nonpolar pockets in proteins and other macromolecules. The analysis of structurally related benzamide-type inhibitors has shown that hydrophobic interactions within receptor pockets are a key component of their binding affinity. nih.gov

The combination of directional hydrogen bonds from the amide group with the more diffuse Van der Waals and hydrophobic forces dictates the complex supramolecular architecture. The optimization of these non-covalent interactions is a key strategy in medicinal chemistry for enhancing the affinity and specificity of benzamide-based compounds for their biological targets. nih.govacs.org

Interactive Data Table: Potential Non-Covalent Interactions in this compound

The following table summarizes the potential Van der Waals and hydrophobic contacts based on the chemical structure of this compound. This is an illustrative guide to the likely interactions, as specific experimental data from a co-crystal structure is not available.

Molecular RegionPotential Interacting PartnersType of InteractionPrimary Significance
Ethoxyethoxy Chain Adjacent aliphatic chains, nonpolar molecular surfacesLondon Dispersion Forces (Van der Waals)Crystal packing efficiency, solubility in nonpolar media
Benzene (B151609) Ring Other aromatic rings, aliphatic groupsπ-π Stacking, CH-π Interactions (Van der Waals)Supramolecular assembly, stabilization of stacked structures
Ethyl Group Nonpolar pockets, other hydrophobic groupsHydrophobic InteractionBinding to macromolecules, behavior in aqueous solutions
Phenyl Group Nonpolar pockets, other hydrophobic groupsHydrophobic InteractionReceptor binding, membrane permeability

Preclinical Biological Research Applications and Mechanistic Insights of Benzamide Derivatives

Role as Linkers in Targeted Bioconjugates

Benzamide (B126) derivatives serve as a crucial structural component for linkers in targeted bioconjugates. The core benzamide structure provides a stable chemical scaffold that can be systematically modified. One key modification is the introduction of spacer elements, such as the ethoxyethoxy group, which can enhance aqueous solubility and provide optimal distance between the targeting moiety and the payload. For the benzamide structure to function as a linker, it must be further derivatized to include reactive functional groups that can form stable bonds with both the targeting biomolecule and the therapeutic or imaging agent.

Antibody-Drug Conjugates (ADCs) Linker Chemistry

In the field of oncology, Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. The linker that connects these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and mechanism of payload release. Benzamide derivatives are utilized as part of these complex linker systems.

The formation of a stable, covalent bond between the linker and the antibody is essential for the integrity of an ADC until it reaches its target. The specific benzamide derivative, 4-(2-ethoxyethoxy)benzamide, must be functionalized with a reactive handle to participate in conjugation chemistry.

Common covalent bond formation strategies involving derivatives of the benzamide core include:

Amine-Reactive Chemistry : A common approach involves modifying the benzamide linker to include an aldehyde group, creating a reactive handle. For instance, a derivative like 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide can be conjugated to an antibody. The aldehyde group on the linker forms a covalent bond with amino groups, such as the side-chain of lysine (B10760008) residues on the antibody surface. This reaction typically proceeds via the formation of a Schiff base, which can be subsequently reduced to a more stable secondary amine linkage.

Thiol-Reactive Chemistry : Antibodies can be engineered to have free cysteine residues with reactive thiol groups. Linkers containing maleimide (B117702) groups are frequently used to react with these thiols, forming a stable thioether bond. A benzamide-based linker would be synthesized to incorporate a maleimide moiety for this purpose.

Bio-orthogonal Chemistry : To achieve more precise control over the conjugation site and the number of drugs attached per antibody (Drug-to-Antibody Ratio, or DAR), site-specific conjugation methods are employed. This involves genetically engineering the antibody to include non-natural amino acids with unique reactive groups. Benzamide linkers can be designed with complementary bio-orthogonal functional groups, such as:

Alkynes or Azides : These groups can undergo "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.

Aldehydes or Ketones : These can react with hydrazide or aminooxy groups on an antibody to form hydrazones or oximes, respectively.

Radiopharmaceutical Linkers for Imaging Probes

Benzamide derivatives that show a high affinity for specific biological targets, such as melanin (B1238610), are valuable for developing radiolabeled imaging probes. koreascience.kr The benzamide structure serves as the core for targeting, while the linker portion, often containing hydrophilic chains like ethoxyethoxy groups, connects it to a chelator for a metallic radioisotope or directly to a non-metallic radioisotope like fluorine-18. snmjournals.orgsnmjournals.org These probes are used in Positron Emission Tomography (PET) to visualize and diagnose conditions like metastatic melanoma. koreascience.krresearchgate.net

A prominent example of a radiolabeled benzamide analogue is [¹⁸F]FPBZA, which stands for N-(2-diethylaminoethyl)-4-[2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy]benzamide. This molecule was specifically developed as a PET probe for imaging melanoma, which is often characterized by the presence of melanin. researchgate.net

The development of [¹⁸F]FPBZA involved modifying the basic benzamide structure to optimize its properties for in vivo imaging. The inclusion of a triethylene glycol-based chain (of which ethoxyethoxy is a part) was intended to improve pharmacokinetics and solubility. snmjournals.orgsnmjournals.org The synthesis of [¹⁸F]FPBZA is achieved through a one-step nucleophilic radiofluorination reaction, starting from a tosylate precursor. This method has been shown to be efficient, with radiochemical yields reported to be in the range of 40-50%. researchgate.net The resulting radiotracer exhibits high radiochemical purity, making it suitable for preclinical evaluation. researchgate.net

Other related fluorinated benzamide derivatives have also been developed and characterized. For example, N-(2-diethylaminoethyl)-4-[¹⁸F]fluoroethoxybenzamide (4-[¹⁸F]FEBZA) was synthesized in high radiochemical yields (53 ± 14%) and high specific activity (8.7 ± 1.1 Ci/μmol). nih.gov These development efforts aim to create probes with optimal imaging characteristics, such as high tumor uptake and low non-target background signals. snmjournals.orgsnmjournals.org

The preclinical evaluation of these radiotracers involves in vitro studies to confirm their binding affinity and specificity for target cells. For [¹⁸F]FPBZA, studies were conducted using B16F0 melanoma cells, which are known to produce melanin, and A375 amelanotic (melanin-negative) melanoma cells as a control. researchgate.net

The results demonstrated that the uptake of [¹⁸F]FPBZA was significantly higher in the melanin-positive B16F0 cells compared to the A375 cells. researchgate.net To further confirm that the uptake was melanin-dependent, B16F0 cells were pre-treated with N-butyldeoxynojirimycin (NB-DNJ), an inhibitor of melanin synthesis. This pre-treatment led to a significant reduction in [¹⁸F]FPBZA uptake, confirming the probe's specificity for melanin. researchgate.net

Similarly, in vitro binding studies for the related compound 4-[¹⁸F]FEBZA were performed on B16F1 melanoma cells. The binding was significant, with 60.03 ± 0.48% of the radioligand binding to the cells after a one-hour incubation. nih.govnih.gov A homologous competitive binding assay revealed that 4-[¹⁸F]FEBZA binds to two distinct sites with IC₅₀ values of 1.8 nM and 1.3 μM, indicating a high-affinity binding component that is desirable for a targeted imaging probe. nih.gov

Table 1: In Vitro Uptake and Binding of Radiolabeled Benzamide Derivatives in Melanoma Cell Lines

CompoundCell LineKey FindingReference
[¹⁸F]FPBZAB16F0Significantly higher uptake compared to A375 (amelanotic) cells. researchgate.net
[¹⁸F]FPBZAB16F0Uptake significantly reduced by pre-treatment with melanin synthesis inhibitor (NB-DNJ). researchgate.net
4-[¹⁸F]FEBZAB16F1High in vitro binding (60.03 ± 0.48% after 1h). nih.govnih.gov
4-[¹⁸F]FEBZAB16F1Competitive binding assay showed high affinity (IC₅₀ = 1.8 nM). nih.gov

Following promising in vitro results, preclinical in vivo studies are conducted in animal models to assess the biodistribution, tumor-targeting efficacy, and clearance profile of the radiotracer.

For [¹⁸F]FPBZA, biodistribution studies were performed in mice bearing B16F0 melanoma tumors. The results showed a prominent uptake of the tracer in the B16F0 tumor, reaching 7.81 ± 0.82 percent of the injected dose per gram of tissue (%ID/g) at 2 hours post-injection. researchgate.net In contrast, uptake in the amelanotic A375 tumor was significantly lower (3.00 ± 0.71 %ID/g), as was uptake in a sterile inflammation lesion (1.67 ± 0.56 %ID/g), demonstrating the in vivo specificity of the probe for melanin-containing tumors. researchgate.net In a model of pulmonary metastases, the radioactivity in the lungs of tumor-bearing mice was 4.77 ± 0.36 %ID/g at 2 hours, compared to just 1.16 ± 0.23 %ID/g in normal mice, indicating the probe's ability to detect metastatic disease. researchgate.net

The biodistribution of 4-[¹⁸F]FEBZA was also evaluated in mice with B16F1 melanoma xenografts. A rapid and high uptake in the tumor was observed, reaching 8.66 ± 1.02 %ID/g at 1 hour post-injection. nih.govnih.gov The uptake in control tumors (HT-29 colorectal adenocarcinoma and C-32 amelanotic melanoma) was significantly lower, further confirming its selectivity. nih.govnih.gov Another derivative, N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB), showed even higher tumor uptake of 13.0 %ID/g at 1 hour in a B16F10 xenograft model. snmjournals.org

These studies highlight the importance of the benzamide core for melanin targeting and the role of the linker and substituents in modulating the in vivo performance of the imaging agent.

Table 2: Preclinical In Vivo Biodistribution of Radiolabeled Benzamide Derivatives in Tumor-Bearing Mice (%ID/g)

CompoundMouse ModelTumor Uptake (%ID/g)Time PointReference
[¹⁸F]FPBZAB16F0 Melanoma7.81 ± 0.822 h researchgate.net
[¹⁸F]FPBZAA375 Amelanotic Melanoma3.00 ± 0.712 h researchgate.net
4-[¹⁸F]FEBZAB16F1 Melanoma8.66 ± 1.021 h nih.govnih.gov
4-[¹⁸F]FEBZAHT-29 Colorectal Adenocarcinoma3.68 ± 0.471 h nih.gov
¹⁸F-DMFBB16F10 Melanoma13.00 ± 3.901 h snmjournals.org

Enzyme Inhibition Studies and Mechanistic Investigations

Detailed mechanistic studies and research findings concerning the inhibitory activity of this compound against the following specific enzyme targets have not been reported in the available scientific literature.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

There is no available research data to suggest that this compound has been evaluated as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). While other benzamide derivatives, such as 2-ethoxy-4-(methoxymethyl)benzamide analogs, have been investigated for PTP1B inhibition, specific findings for this compound are absent. nih.govresearchgate.net

Soluble Epoxide Hydrolase (sEH) Inhibition

There are no published preclinical studies evaluating this compound as an inhibitor of soluble Epoxide Hydrolase (sEH). Investigations into sEH inhibitors with related structures have included 4-benzamidobenzoic acid hydrazide derivatives and urea-based compounds containing ethoxyethoxy groups, but not the specific title compound. nih.govresearchgate.netbrieflands.com

Glutathione S-Transferase P1-1 (GSTP1-1) Inhibition and Protein Interaction Disruption

Information regarding the evaluation of this compound as an inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1) or as a disruptor of its protein-protein interactions is not present in the available literature. Research on GSTP1-1 inhibitors has explored other classes of molecules, including certain benzamide-containing nitrobenzoxadiazoles. nih.govmdpi.com

DHX33 Helicase Inhibition

No dedicated research has been published on the activity of this compound as an inhibitor of DHX33 helicase.

Advanced Drug Delivery Systems and Solubilization Mechanisms

While direct studies on this compound are limited, research on closely related derivatives highlights the utility of its structural components in drug delivery and for improving solubility.

A radiolabeled derivative, [¹⁸F]N-(2-diethylaminoethyl)-4-[2-(2-(2-fluoroethoxy)ethoxy)ethoxy]benzamide (abbreviated as [¹⁸F]FPBZA), has been developed and evaluated as a Positron Emission Tomography (PET) probe for imaging primary and metastatic melanoma. researchgate.net This compound shares the core 4-[2-(2-(2-ethoxy)ethoxy)ethoxy]benzamide structure. Preclinical studies in mouse models demonstrated that [¹⁸F]FPBZA exhibits high and specific uptake in melanin-producing melanoma cells compared to other tumor types or inflammation. researchgate.netresearchgate.net The inclusion of the polyethylene (B3416737) glycol (PEG)-like triethylene glycol chain was intended to optimize pharmacokinetic properties for imaging applications. snmjournals.org

The specific binding of benzamide derivatives to melanin has established them as effective targeting agents for melanoma. researchgate.netsnmjournals.org The research on [¹⁸F]FPBZA underscores how the this compound scaffold can serve as a platform for developing targeted diagnostic agents.

The ethoxyethoxy group is a common structural motif used to enhance the aqueous solubility and modify the pharmacokinetic profile of drug candidates. For instance, the introduction of a related 2-(2-(2-ethoxyethoxy)ethoxy)ethyl substituent to a coumarin-based fluorophore significantly improved its water solubility and established it as a promising candidate for imaging applications. mdpi.com Although specific solubility data for this compound is not published, the presence of the hydrophilic ethoxyethoxy chain is anticipated to increase its solubility in aqueous media compared to simpler alkoxybenzamides. vulcanchem.com

Integration into Nanocarriers and Micelles

Benzamide derivatives, including those with ethoxyethoxy moieties, have been explored for their utility in the formation of nanocarriers and micelles. researchgate.netnih.gov These self-assembling colloidal dispersions, typically ranging from 10 to 100 nm in size, consist of a hydrophobic core and a hydrophilic shell. nih.gov The amphiphilic nature of block copolymers, which are often used to form these micelles, allows for the encapsulation of poorly water-soluble compounds within the hydrophobic core. nih.govsaspublishers.comdovepress.comjddtonline.info

The integration of benzamide derivatives into these nanostructures can be a strategic approach to enhance the delivery of therapeutic agents. nih.gov For instance, polymeric micelles have been developed to improve the solubility and bioavailability of various drugs. saspublishers.com The fundamental principle behind micelle formation is the aggregation of amphiphilic molecules to minimize the exposure of their hydrophobic parts to an aqueous environment, a process that is energetically favorable due to the formation of hydrogen bonds in the surrounding water. nih.gov The resulting nanocarriers can offer improved structural stability and the ability to solubilize hydrophobic drugs. nih.gov

Enhancement of Hydrophobic Compound Solubility

A significant application of benzamide derivatives, particularly those functionalized with moieties like ethoxyethoxy groups, is the enhancement of the solubility of hydrophobic compounds. researchgate.netmdpi.com The poor water solubility of many active pharmaceutical ingredients presents a major challenge in drug development, often leading to limited bioavailability. brieflands.comresearchgate.net

The incorporation of polar functional groups, such as the ethoxyethoxy chain, into the structure of benzamide derivatives can improve their solubility and that of the compounds they are formulated with. brieflands.comvulcanchem.com For example, amphiphilic calix arene derivatives bearing 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide residues have been shown to significantly increase the solubility of hydrophobic drugs like naproxen (B1676952) and ibuprofen (B1674241) in water. researchgate.netmdpi.com This enhancement is attributed to the ability of the hydrophilic benzamide moieties to interact with and trap the water-insoluble drug molecules. researchgate.netmdpi.com

The table below summarizes the impact of incorporating a hydrophilic polymer on drug release from polymeric micelles.

FormulationDrug Release Time (Intestinal Simulated Fluid)Reference
Polymeric Micelles with Hydrophilic Polymer12 hours saspublishers.com
Polymeric Micelles without Hydrophilic PolymerUp to 24 hours saspublishers.com

Role of Hydrogen Bonding and Pi-Stacking Interactions in Solubilization

The mechanism by which benzamide derivatives enhance the solubility of hydrophobic compounds often involves a combination of non-covalent interactions, primarily hydrogen bonding and π-stacking. researchgate.netmdpi.comosti.gov The amide group and any additional polar functionalities, such as ether oxygens in an ethoxyethoxy chain, can act as hydrogen bond donors and acceptors. vulcanchem.comvulcanchem.com These interactions with water molecules or with the hydrophobic drug itself can facilitate the dissolution process. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a benzamide derivative, influences its biological activity. vulcanchem.comnih.gov By systematically modifying different parts of the molecule and observing the resulting changes in biological effect, researchers can identify key structural features responsible for its function.

For benzamide derivatives, SAR studies have highlighted the importance of various substituents and their positions on the aromatic rings. For example, the presence and location of an ethoxyethoxy group can significantly impact the molecule's properties. vulcanchem.com The flexible nature of this side chain can influence solubility, pharmacokinetic properties, and binding interactions with biological targets. vulcanchem.com The position of this group (ortho, meta, or para) can create different spatial arrangements, which may be critical for receptor binding and subsequent biological activity. vulcanchem.com

Other structural modifications, such as the introduction of amino or chloro groups on the phenyl ring, can also modulate the biological activity by altering hydrogen bonding capabilities and electronic properties. vulcanchem.com The length and composition of alkoxy side chains are additional factors that can be varied to fine-tune the solubility, membrane permeability, and target interactions of benzamide derivatives. vulcanchem.com

The table below illustrates how different substituents on a benzamide core can influence its biological activity.

SubstituentPositionObserved EffectReference
4-propoxy-Weakly active nih.gov
4-propargyloxy-Inactive nih.gov
4-propyl-Loss of activity nih.gov
4-nitro-- nih.gov
4-O-phenyl-Inactive nih.gov
3-methoxy-Inactive nih.gov
2-methoxy-Inactive nih.gov
3-bromo-4-methoxy-Inactive nih.gov

In Vitro Cellular Activity Investigations (Excluding Clinical Human Trial Data)

Effects on Insulin-Stimulated Glucose Uptake

Preclinical in vitro studies have investigated the effects of certain compounds on insulin-stimulated glucose uptake in various cell types, which is a key process in maintaining glucose homeostasis. nih.govmdpi.com Skeletal muscle and adipose tissue are major sites for insulin-mediated glucose disposal, a process facilitated by the glucose transporter GLUT4. mdpi.com In response to insulin (B600854), GLUT4 translocates from intracellular storage vesicles to the plasma membrane, allowing for the transport of glucose into the cell. mdpi.com

Research has shown that certain molecules can enhance this process. For instance, pentadecanoic acid has been found to significantly promote both basal and insulin-stimulated glucose uptake in C2C12 myotubes, a model for skeletal muscle cells. foodandnutritionresearch.net This effect was associated with an increased translocation of GLUT4 to the plasma membrane. foodandnutritionresearch.net Similarly, studies with osteoblasts have demonstrated that insulin stimulates glucose uptake and that this process is dependent on the presence of GLUT4. nih.gov Eliminating GLUT4 in osteoblasts in vitro abrogated insulin-stimulated glucose uptake. nih.gov While direct studies on "this compound" in this specific context are not prevalent in the provided results, the general mechanisms by which compounds can modulate insulin-stimulated glucose uptake are well-established in preclinical models. nih.govfoodandnutritionresearch.netnih.gov

The table below shows the effect of a compound on glucose uptake in C2C12 myotubes.

Compound ConcentrationIncrease in Glucose UptakeReference
20 μM35.1% foodandnutritionresearch.net
40 μM43.8% foodandnutritionresearch.net

Modulation of Osteoblastogenesis in Bone Marrow Cells

The differentiation of mesenchymal stem cells (MSCs) in the bone marrow into osteoblasts, a process known as osteoblastogenesis, is fundamental for bone formation and remodeling. kobe-u.ac.jpplos.org In vitro studies using bone marrow stromal cells (BMSCs) provide a valuable model to investigate the factors that influence this process. scielo.br

Certain substances have been shown to modulate osteoblast differentiation. For example, strontium ranelate has been demonstrated to enhance the differentiation of human MSCs into osteoblasts in vitro. kobe-u.ac.jp This was evidenced by the earlier expression of key osteoblastic genes such as Cbfa1 (also known as Runx2) and osteonectin. kobe-u.ac.jp The early expression of Cbfa1 is indicative of an accelerated commitment to the osteoblastic lineage. kobe-u.ac.jp Similarly, dexamethasone (B1670325) is another compound known to induce osteoblast differentiation in various cell culture systems, including human BMSCs. scielo.br While specific data on "this compound" is not detailed in the search results, the general principle of modulating osteoblastogenesis through chemical compounds has been established in preclinical research. kobe-u.ac.jpscielo.br

Induction of Apoptosis and Modulation of Pro-/Anti-Apoptotic Proteins (e.g., BAX/BCL-2)

No public data is available detailing the ability of this compound to induce apoptosis or modulate the expression or activity of BAX and BCL-2 proteins.

Inhibition of Cancer Cell Line Proliferation

No public data containing IC50 values or other measures of anti-proliferative activity for this compound against any cancer cell lines could be located.

Studies on Metabolic Stability in In Vitro Microsomal Systems

No public data on the metabolic half-life, intrinsic clearance, or general stability of this compound in human or other species' liver microsomal systems is available.

Applications in Materials Science and Engineering

Design and Synthesis of Liquid Crystalline Materials

The design of liquid crystalline materials often involves the strategic combination of rigid and flexible molecular segments to induce mesophase behavior. While 4-(2-Ethoxyethoxy)benzamide itself is not a primary component in widely reported liquid crystals, structurally analogous compounds demonstrate the utility of the ethoxyethoxy moiety in creating these ordered, fluid states.

The tendency of molecules to organize into layered smectic phases is strongly influenced by their molecular geometry and intermolecular interactions. Research on related compounds, such as 4-alkoxybenzoic acids, shows that hydrogen bonding plays a crucial role in the formation of liquid crystalline phases. researchgate.net These acids spontaneously form dimers, which increases the length of the rigid core and stabilizes the mesophases. researchgate.net Similarly, the benzamide (B126) group, with its capacity for hydrogen bonding, can drive the self-assembly required for liquid crystal formation.

In a structurally related compound, 4′-(2-(2-Ethoxyethoxy)ethoxy)biphenyl-4-carboxylic acid, the presence of the flexible ether chain and the rigid biphenyl (B1667301) carboxylic acid core leads to the formation of a smectic phase, classifying it as a polar smectogen. researchgate.net The crystal structure of such molecules is often characterized by head-to-head hydrogen bonding between the carboxylic acid groups of two monomers, creating a dimeric structure with a long axis that is essential for smectic ordering. researchgate.net The flexible ether tails then segregate, contributing to the layered arrangement characteristic of smectic phases.

Amphipathic liquid crystals are formed by molecules that possess both hydrophilic (water-loving) and hydrophobic (water-repelling) parts. The this compound structure is inherently amphipathic. The benzamide portion constitutes the rigid, hydrophobic core, while the ethoxyethoxy tail provides a flexible, hydrophilic segment.

This amphiphilicity is a key design feature in materials like nonionic amphiphilic calixarenes, where moieties such as 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide are attached to a calixarene (B151959) scaffold. mdpi.comresearchgate.net These molecules can self-assemble in aqueous solutions, with the hydrophilic ether chains interacting with water and the hydrophobic parts shielded. researchgate.net This principle is fundamental to the formation of lyotropic liquid crystals, where the phase behavior is dependent on the concentration in a solvent. While not a direct example of a thermotropic liquid crystal, this demonstrates the capacity of the ethoxyethoxy benzamide unit to drive the formation of ordered, self-assembled structures in solution. researchgate.net The development of supramolecular hydrogen-bonded liquid crystals also relies on these principles, where non-covalent interactions between complementary components lead to mesophase formation. researchgate.net

Polymer Chemistry and Supramolecular Assemblies

The benzamide linkage is a robust and versatile functional group in polymer chemistry, known for its role in high-strength aromatic polyamides. The addition of oligoether side chains, such as ethoxyethoxy groups, enhances solubility and introduces new functionalities, enabling the creation of complex supramolecular structures.

Researchers have successfully synthesized large, tubular helical structures through the polymerization of tri(benzamide) monomers. unifr.ch In these systems, flexible side chains like triethylene glycol (a close analogue of the ethoxyethoxy group) are crucial for maintaining organosolubility throughout the synthesis and polymerization process. unifr.chunifr.ch The specific substitution pattern on the benzamide units promotes the formation of three-center hydrogen bonds, which stabilize the folded, helical conformation of the polymer. unifr.ch

The general strategy involves an iterative coupling of monomer units to form a sequence-controlled oligomer, which is then polymerized. unifr.ch Subsequent removal of protecting groups allows the polyamide backbone to form the necessary hydrogen bonds, triggering the transition into a stable helical structure. unifr.ch This approach combines the precision of organic synthesis with the ability of polymer chemistry to achieve high molecular weights, leading to well-defined, helical macromolecules with significant inner cavities. unifr.ch

Monomer TypeSide ChainKey InteractionResulting Structure
Tri(benzamide)Triethylene GlycolThree-center Hydrogen BondsTubular Helical Polymer
Bis-substituted p-benzamideTriethylene GlycolBifurcated Hydrogen BondsShape-Persistent, Organosoluble Polymer

This table summarizes the key components and interactions in the formation of helical and shape-persistent polymers from benzamide-based monomers.

Enzyme nanogels (ENGs) are nanometer-sized hydrogel particles that encapsulate a single enzyme, enhancing its stability and protecting it from harsh environments like extreme pH or proteases. nih.govresearchgate.netcore.ac.uk The synthesis of these nanogels involves polymerizing monomers around the surface of the enzyme to create a protective shell. nih.gov

While this compound is not directly cited, a closely related bifunctional molecule, 4-Formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide, highlights the critical role of the benzamide linker structure in this application. This compound features:

A reactive formyl group: This aldehyde allows for covalent attachment to biomolecules, such as the surface lysine (B10760008) residues of an enzyme.

A hydrophilic hydroxyethoxy ethyl chain: This segment improves water solubility, which is essential for applications in aqueous biological environments.

The benzamide linkage provides a stable connection between the reactive group and the hydrophilic tail. In the context of nanogels, such linkers can be used to attach polymerizable groups to the enzyme surface, initiating the formation of the protective polymer shell. researchgate.net This encapsulation has been shown to significantly improve enzyme tolerance to low pH and degradation by proteases. nih.govresearchgate.net The use of zwitterionic polymers in the nanogel can further enhance protein stability due to their high water content and biocompatibility. rsc.org

Nanogel ComponentFunctionBenefit
Enzyme (e.g., PAL, β-gal)BiocatalystTarget of stabilization. nih.govrsc.org
Benzamide LinkerConnects enzyme to polymer shellProvides a stable, functional bridge for conjugation.
Polymer Shell (e.g., Polyacrylamide)Protective hydrogel networkEnhances stability against pH, temperature, and proteases. nih.govcore.ac.uknih.gov

This table outlines the components of an enzyme nanogel and their respective functions, emphasizing the role of the linker.

Functional Organic Materials Development

The this compound scaffold is a valuable platform for the development of a wide range of functional organic materials. Its modular nature, combining a rigid aromatic core with a flexible, polar side chain, allows for fine-tuning of properties like solubility, binding affinity, and self-assembly behavior.

Research into bis-substituted aromatic polyamides with triethylene glycol side chains has led to the creation of highly organosoluble, yet shape-persistent and planar polymers. unifr.ch These materials self-assemble in the solid state to form large, micrometer-long stacks, demonstrating their potential in nanotechnology and supramolecular chemistry. unifr.ch

Furthermore, benzamide derivatives with similar ether linkages have been incorporated into more complex functional systems. For example, they serve as key components in nonionic amphiphilic dendrocalixarenes designed for drug delivery, where they enhance the solubility of hydrophobic drugs through hydrogen bonding and π-π stacking interactions. mdpi.com In the field of targeted protein degradation, conformationally constrained benzamide derivatives are being developed as novel, stable binders for the E3 ligase cereblon, forming the basis for highly selective PROTACs (Proteolysis-Targeting Chimeras). nih.gov The inherent flexibility of the benzamide bond and the potential for intramolecular hydrogen bonds are key to achieving high binding affinity and desired conformational locking in these advanced therapeutic agents. nih.gov

Future Research Directions and Emerging Paradigms for 4 2 Ethoxyethoxy Benzamide Research

Exploration of Novel Biological Targets and Therapeutic Avenues

The benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, demonstrating its versatility in interacting with diverse biological targets. scispace.comtandfonline.com Historically, substituted benzamides have been prominent in the field of neuroscience, particularly as antipsychotics and antiemetics that target dopamine (B1211576) and serotonin (B10506) receptors. nih.govrsc.org However, the therapeutic potential of benzamides extends far beyond these initial applications, with ongoing research revealing their activity against a broad spectrum of diseases. tandfonline.com For 4-(2-ethoxyethoxy)benzamide, future research should systematically explore these novel targets to uncover new therapeutic opportunities.

Oncological Targets: A significant and burgeoning area of benzamide research is in oncology. Benzamide derivatives have been identified as potent inhibitors of several key enzymes implicated in cancer progression. Histone deacetylases (HDACs) have emerged as a particularly important target, with some benzamide-containing compounds now in clinical trials for various cancers. kent.ac.uk The benzamide moiety in these inhibitors typically acts as a zinc-binding group, crucial for their inhibitory activity. Another promising target is the colchicine (B1669291) binding site on tubulin, where benzamide derivatives have been shown to act as potent inhibitors of tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells. researchgate.net The potential for this compound to interact with these or other oncology-related targets, such as topoisomerases, warrants thorough investigation.

Inflammatory and Metabolic Disorders: The anti-inflammatory properties of benzamide derivatives have also been recognized, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. scispace.com Furthermore, in the realm of metabolic diseases, benzamide derivatives have been explored as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov The ethoxyethoxy side chain of this compound may influence its pharmacokinetic properties and interaction with such targets, suggesting a potential avenue for developing novel anti-inflammatory or anti-diabetic agents.

Infectious Diseases: The antimicrobial potential of benzamides is another area ripe for exploration. nih.gov Research has demonstrated the activity of benzamide derivatives against various bacterial and fungal pathogens. nih.gov Given the urgent need for new antimicrobial agents to combat rising antibiotic resistance, screening this compound and its analogues against a panel of clinically relevant microbes could yield promising results.

Neurodegenerative Diseases: Beyond traditional psychiatric applications, there is growing interest in benzamides for the treatment of neurodegenerative disorders like Alzheimer's disease. Novel benzamide derivatives have been developed as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's. researchgate.net Additionally, multi-target-directed ligands combining a benzamide scaffold with other pharmacophores are being designed to simultaneously address different aspects of the disease's pathology, such as monoamine oxidase B (MAO-B) inhibition and iron chelation. mdpi.com

The following table summarizes potential novel biological targets for this compound based on research into related benzamide derivatives.

Therapeutic AreaPotential Biological TargetRationale for Exploration
Oncology Histone Deacetylases (HDACs)Benzamide as a zinc-binding group is a common feature in HDAC inhibitors. kent.ac.uk
Tubulin (Colchicine Binding Site)Benzamide derivatives have shown potent tubulin polymerization inhibitory activity. researchgate.net
TopoisomerasesCertain benzamide compounds have been investigated as topoisomerase inhibitors.
Inflammation Cyclooxygenase (COX) EnzymesSome benzamide derivatives exhibit anti-inflammatory effects through COX inhibition. scispace.com
Metabolic Disorders GlucokinaseBenzamide structures have been identified as activators of glucokinase. nih.gov
Infectious Diseases Various bacterial/fungal enzymesBenzamides have a documented history of antimicrobial and antifungal activity. nih.gov
Neurodegeneration Butyrylcholinesterase (BChE)Selective BChE inhibitors based on a benzamide scaffold have been developed for Alzheimer's disease. researchgate.net
Monoamine Oxidase B (MAO-B)Hybrid molecules containing a benzamide moiety have shown MAO-B inhibitory activity. mdpi.com

Advanced Computational Design for Optimized Ligand-Protein Interactions

The rational design of novel therapeutics is increasingly reliant on advanced computational methods. These in silico techniques provide invaluable insights into ligand-protein interactions at the molecular level, enabling the prediction of binding affinities and the optimization of compound structures for enhanced potency and selectivity. For this compound, the application of these computational tools will be instrumental in guiding its future development.

Molecular Docking: A cornerstone of computational drug design, molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. tandfonline.com By understanding these binding modes, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, in studies of benzamide inhibitors of the bacterial cell division protein FtsZ, docking has been used to rationalize the observed structure-activity relationships and to guide the design of more potent analogues. scispace.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to build predictive models. These models can then be used to virtually screen new derivatives of this compound, prioritizing the synthesis of compounds with the highest predicted activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its conformational changes and stability over time. nih.gov This technique can be used to assess the stability of the binding pose predicted by molecular docking and to calculate binding free energies, which can provide a more accurate prediction of binding affinity. MD simulations have been successfully applied to study the interactions of benzamide derivatives with targets such as PARP-1, providing insights that are crucial for the design of next-generation inhibitors. nih.govrsc.org

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are necessary for a ligand to bind to a specific target. A pharmacophore model derived from known active benzamides could be used to virtually screen large compound libraries to identify novel scaffolds that could be further developed, or to guide the modification of the this compound structure to better fit the target's requirements.

The following table outlines key computational techniques and their potential applications in the research of this compound.

Computational TechniqueApplication in this compound Research
Molecular Docking Predict binding modes and identify key interactions with potential biological targets. tandfonline.com
QSAR Develop predictive models to guide the synthesis of more potent analogues. researchgate.net
Molecular Dynamics Assess the stability of ligand-protein complexes and calculate binding free energies. nih.gov
Pharmacophore Modeling Identify essential structural features for activity and guide virtual screening efforts.
ADMET Prediction In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity properties.

Integration into Hybrid Materials for Multifunctional Applications

The incorporation of bioactive molecules like this compound into hybrid materials represents a paradigm shift from traditional drug delivery towards the creation of multifunctional systems with tailored properties. These materials, which combine the features of organic and inorganic components, can offer advantages such as controlled release, targeted delivery, and combined therapeutic and diagnostic capabilities.

Polymer-Based Materials: Benzamide functionalities can be integrated into polymer backbones or as pendant groups to create functional materials. For example, benzamides have been incorporated into polyamides to create high-performance polymers with specific thermal and mechanical properties. chemicalbook.com In a biomedical context, this compound could be copolymerized with biodegradable polymers like poly(lactic acid) (PLA) to create materials for controlled drug release. nih.gov The rate of release could be tuned by adjusting the polymer composition and degradation kinetics.

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The benzamide moiety can be incorporated into the organic linkers used to build MOFs. spectrabase.com These functionalized MOFs can exhibit high surface areas and tunable pore sizes, making them attractive for applications in gas storage and separation, catalysis, and drug delivery. A MOF containing this compound could potentially be designed to release the compound in response to specific stimuli, such as a change in pH.

Nanocomposites: The integration of this compound into nanocomposites, such as those based on nanoparticles and polymer matrices, could lead to materials with unique multifunctional properties. diva-portal.org For instance, the benzamide could be loaded into nanoparticles for targeted delivery to a specific tissue, and the nanocomposite could also incorporate imaging agents for theranostic applications.

The following table provides examples of how this compound could be integrated into hybrid materials and the potential applications.

Hybrid Material TypePotential Integration StrategyPotential Multifunctional Application
Biodegradable Polymers Copolymerization or blending with polymers like PLA. nih.govControlled and sustained release of the therapeutic agent.
Functional Polyamides Incorporation into the polymer backbone. chemicalbook.comHigh-performance materials with tailored mechanical and thermal properties.
Metal-Organic Frameworks Use as a functional group on the organic linker. spectrabase.comStimuli-responsive drug delivery, catalysis, and selective separations.
Polymer-Metal Nanocomposites Encapsulation within or conjugation to nanoparticles dispersed in a polymer matrix. diva-portal.orgTargeted drug delivery, bio-imaging, and theranostics.

Development of High-Throughput Synthetic Strategies

To fully explore the therapeutic potential of this compound and its analogues, the development of high-throughput synthetic strategies is essential. These methods allow for the rapid generation of large libraries of compounds, which can then be screened for biological activity. This approach significantly accelerates the drug discovery process, enabling a more comprehensive exploration of the chemical space around a lead compound.

Combinatorial Chemistry: Combinatorial chemistry techniques, such as split-and-pool synthesis, can be employed to create vast libraries of benzamide derivatives. researchgate.net By systematically varying the substituents on the aromatic ring and the amide nitrogen, a diverse range of compounds can be synthesized. For instance, a static combinatorial chemistry approach has been used to generate libraries of macrocyclic benzamides. tandfonline.com

Automated Parallel Synthesis: The use of automated synthesis platforms allows for the parallel synthesis of discrete compounds in a high-throughput manner. rsc.org This approach is particularly useful for creating focused libraries for structure-activity relationship (SAR) studies. Automated methods have been developed for the synthesis of oligo(p-benzamide) block copolymers, demonstrating the feasibility of automating benzamide synthesis on a large scale. scispace.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.gov Flow reactors can be used for the efficient and rapid synthesis of benzamides, often with higher yields and purities than batch methods. This technology is particularly well-suited for the multi-step synthesis of complex molecules and has been applied to the production of active pharmaceutical ingredients containing the benzamide scaffold.

Novel Amide Bond Formation Methods: The development of new and more efficient methods for amide bond formation is a key area of research that underpins high-throughput synthesis. kent.ac.uk This includes the use of novel coupling reagents, catalytic methods (including biocatalysis), and microwave-assisted synthesis to accelerate reaction times and improve yields. acs.org These advanced methods can be integrated into high-throughput platforms to further streamline the synthesis of benzamide libraries.

The table below highlights high-throughput synthetic strategies and their relevance to the future development of this compound derivatives.

High-Throughput StrategyDescriptionApplication to this compound
Combinatorial Chemistry Rapid synthesis of large libraries of compounds. researchgate.netGeneration of diverse analogues for initial screening.
Automated Parallel Synthesis Automated synthesis of discrete compounds in parallel. rsc.orgCreation of focused libraries for SAR optimization.
Flow Chemistry Continuous synthesis in a flow reactor. nih.govEfficient, scalable, and safe production of lead compounds.
Novel Catalytic Methods Use of advanced catalysts to improve amide bond formation. kent.ac.ukIntegration into automated and flow synthesis platforms for enhanced efficiency.

Investigation of Biophysical Interactions and Conformational Dynamics

A deep understanding of the biophysical interactions between a ligand and its target protein is crucial for rational drug design. Techniques that can elucidate the binding kinetics, thermodynamics, and conformational changes associated with this interaction provide invaluable information for optimizing lead compounds. For this compound, a comprehensive biophysical characterization will be essential to understand its mechanism of action and to guide its further development.

X-ray Crystallography: This technique provides high-resolution structural information of the ligand-protein complex, revealing the precise binding mode and key interactions at the atomic level. nih.gov Obtaining a crystal structure of this compound bound to its target would provide a detailed roadmap for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ligand-protein interactions in solution. researchgate.net It can be used to determine the binding affinity, identify the binding site on the protein, and probe the conformational changes that occur upon binding. For this compound, NMR could be used to confirm its interaction with a target protein and to study its conformational preferences in the bound state.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. ovid.com It can be used to determine the kinetics (association and dissociation rates) and affinity of the binding between this compound and its target. This information is critical for understanding the residence time of the compound on its target, which can be an important determinant of its efficacy.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon ligand binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information can help to understand the driving forces behind the binding event and can be used to guide the optimization of the ligand's structure.

Conformational Analysis: Understanding the conformational flexibility of this compound is important for predicting its ability to adopt the correct conformation for binding to a target. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of the molecule and to identify low-energy conformers. acs.org Experimental techniques like NMR can also provide insights into the solution-state conformation.

The following table summarizes key biophysical techniques and their potential applications in the study of this compound.

Biophysical TechniqueInformation ProvidedRelevance to this compound Research
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex. nih.govElucidates the precise binding mode and guides structure-based design.
NMR Spectroscopy Binding affinity, binding site mapping, and conformational changes. researchgate.netConfirms target engagement and provides insights into the solution-state structure.
Surface Plasmon Resonance Binding kinetics (kon, koff) and affinity (Kd). ovid.comDetermines the residence time and strength of the interaction.
Isothermal Titration Calorimetry Thermodynamic parameters (Kd, ΔH, ΔS) of binding.Reveals the driving forces behind the binding event.
Computational Conformational Analysis Preferred 3D structures and flexibility of the molecule. acs.orgPredicts the bioactive conformation and informs ligand design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing 4-(2-Ethoxyethoxy)benzamide?

  • Methodology :

  • Step 1 : React benzoyl chloride derivatives with 2-ethoxyethoxyamine under Schotten-Baumann conditions (reflux in ethanol/water with a base like NaOH) to form the amide bond .
  • Step 2 : Optimize solvent choice (e.g., absolute ethanol for solubility), temperature (60–80°C), and reaction time (4–6 hours) to maximize yield .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>95%) .
    • Critical Parameters :
  • Catalyst selection (e.g., glacial acetic acid for imine formation in related benzamides) .
  • Avoid moisture-sensitive intermediates to prevent hydrolysis of the ethoxyethoxy group .

Q. How can structural characterization of this compound be performed?

  • Techniques :

  • NMR : Assign peaks for the ethoxyethoxy group (δ 3.5–4.0 ppm for OCH2CH2O) and aromatic protons (δ 7.5–8.0 ppm) .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]+ at m/z 223.2 (calculated for C₁₁H₁₅NO₃) .
  • X-ray Crystallography : Resolve crystal structure to confirm planarity of the benzamide core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Enzyme Inhibition : Test HDAC inhibition using fluorometric assays (e.g., HDAC1/6 isoforms) with trichostatin A as a positive control .
  • Antimicrobial Activity : Use broth microdilution (MIC values) against S. aureus and E. coli (reference: ciprofloxacin) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with HDACs?

  • Methodology :

  • Molecular Docking : Simulate binding to HDAC1 (PDB: 4BKX) using AutoDock Vina; focus on Zn²⁺ coordination by the amide group .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) between this compound and recombinant HDAC .
  • Chromatin Immunoprecipitation (ChIP) : Assess acetylation of histone H3 at target gene promoters (e.g., RELN or GAD67) in neuronal cell lines .

Q. How to resolve contradictions in reported biological activities (e.g., off-target effects)?

  • Approach :

  • Dose-Response Studies : Compare IC₅₀ values for HDAC inhibition vs. cytotoxicity to identify therapeutic windows .
  • Orthogonal Assays : Validate specificity using siRNA knockdown of HDAC isoforms .
  • Metabolic Profiling : Monitor glucose uptake or ATP levels to rule out non-specific metabolic interference (common in benzamide derivatives) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methods :

  • Prodrug Design : Modify the ethoxyethoxy group to a hydrolyzable ester for improved membrane permeability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance CNS penetration .
  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and brain-to-plasma ratio in rodent models .

Q. How to investigate structure-activity relationships (SAR) for analogs?

  • SAR Design :

Substituent PositionModificationObserved EffectReference
Benzamide paraEthoxyethoxy → MethoxyReduced HDAC inhibition (IC₅₀ ↑ 2-fold)
Amide linkerReplace with sulfonamideIncreased cytotoxicity (IC₅₀ ↓ 50%)
Ether chainShorten to ethoxyImproved solubility (>2 mg/mL in PBS)
  • Synthesis : Use parallel combinatorial chemistry to generate 20+ analogs with varying substituents .
  • Testing : High-throughput screening (HTS) for HDAC inhibition and cytotoxicity .

Data Contradictions and Validation

  • Example : reports that benzamide derivatives (e.g., 3-aminobenzamide) inhibit poly(ADP-ribose) synthetase but also disrupt glucose metabolism. To validate specificity for this compound:
    • Perform RNA-seq to identify transcriptomic changes unrelated to HDAC pathways .
    • Use isothermal titration calorimetry (ITC) to confirm direct binding to HDACs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.